molecular formula C14H20N2O4 B15379871 Diethyl 1-(2,6-dimethylphenyl)hydrazine-1,2-dicarboxylate CAS No. 6304-66-1

Diethyl 1-(2,6-dimethylphenyl)hydrazine-1,2-dicarboxylate

Cat. No.: B15379871
CAS No.: 6304-66-1
M. Wt: 280.32 g/mol
InChI Key: BJJFTIDJZFDZLV-UHFFFAOYSA-N
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Description

Diethyl 1-(2,6-dimethylphenyl)hydrazine-1,2-dicarboxylate is a hydrazine derivative featuring two ethyl ester groups and a 2,6-dimethylphenyl substituent. This compound is structurally characterized by a hydrazine core flanked by two carbethoxy (-COOEt) groups and a sterically hindered aromatic substituent. Such derivatives are often intermediates in organic synthesis, particularly in the preparation of heterocycles or functionalized alkenes via transition metal-catalyzed reactions .

Properties

CAS No.

6304-66-1

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

ethyl N-(2,6-dimethylphenyl)-N-(ethoxycarbonylamino)carbamate

InChI

InChI=1S/C14H20N2O4/c1-5-19-13(17)15-16(14(18)20-6-2)12-10(3)8-7-9-11(12)4/h7-9H,5-6H2,1-4H3,(H,15,17)

InChI Key

BJJFTIDJZFDZLV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NN(C1=C(C=CC=C1C)C)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Hydrazine-1,2-dicarboxylate derivatives vary in ester groups (ethyl, benzyl, propyl) and substituents on the hydrazine nitrogen. Key structural and functional differences are summarized below:

Compound Name Substituent (R) Ester Groups Molecular Formula Molecular Weight (g/mol) Key Features
Diethyl 1-(2,6-dimethylphenyl)... (Target) 2,6-dimethylphenyl Diethyl C₁₄H₁₈N₂O₄ 278.31 Steric hindrance from methyl groups; potential for regioselective reactions
Dibenzyl 1,2-hydrazinedicarboxylate None (unsubstituted) Dibenzyl C₁₆H₁₆N₂O₄ 300.31 High purity (95%); CAS 60726-01-4; solid at room temperature
Diethyl 1-(butylsulfanyl)... Butylsulfanyl Diethyl C₉H₁₈N₂O₄S 274.31 Sulfur-containing substituent; potential for thiol-mediated reactivity
Diethyl 1-cinnamylhydrazide... Cinnamyl Diethyl C₁₆H₂₀N₂O₄ 304.34 Allyl substitution; synthesized via SN2 reaction (68% yield)

Physical and Spectroscopic Properties

  • Melting Points :

    • Dibenzyl derivatives (e.g., ) exhibit higher melting points (~93.5–95°C) due to aromatic stacking .
    • Diethyl esters (e.g., target compound) are likely liquids at room temperature, inferred from similar structures.
  • Optical Activity :

    • Chiral derivatives (e.g., ) show significant optical rotation:
  • [α]D²⁰ = +66.1° (), +90.7° () .

  • Spectroscopic Data :

    • ¹H/¹³C NMR : Dibenzyl derivatives display distinct aromatic proton signals (δ 7.0–7.5 ppm) and ester carbonyls (δ ~155–157 ppm) .
    • MS : High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+1]⁺ = 533.1998 in ) .

Research Findings and Data Gaps

  • Key Advances :

    • Enantioselective synthesis (97% ee) via ternary catalysis () .
    • Functionalization of hydrazine derivatives for heterocycle synthesis () .
  • Detailed thermodynamic properties (e.g., solubility, stability) require further study.

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